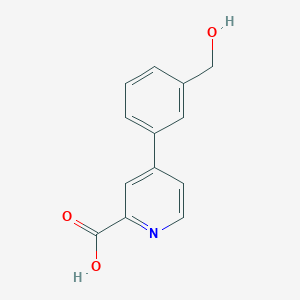

4-(3-(Hydroxymethyl)phenyl)picolinic acid

Beschreibung

4-(3-(Hydroxymethyl)phenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Eigenschaften

IUPAC Name |

4-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-12(7-11)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMFQXAUARODTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NC=C2)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Hydroxymethyl)phenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the hydrothermal self-assembly of metal-organic frameworks using 4-(3-carboxyphenyl)picolinic acid as a building block . This process typically involves the reaction of metal chlorides with 4-(3-carboxyphenyl)picolinic acid in the presence of N-donor ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline under hydrothermal conditions .

Industrial Production Methods

Industrial production methods for 4-(3-(Hydroxymethyl)phenyl)picolinic acid are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-(Hydroxymethyl)phenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield 4-(3-carboxyphenyl)picolinic acid, while reduction could produce 4-(3-(hydroxymethyl)phenyl)picolinic acid derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3-(Hydroxymethyl)phenyl)picolinic acid has been investigated for its potential therapeutic applications. It serves as a ligand in coordination chemistry, forming complexes with metal ions that may have biological significance. These complexes can be used to study enzyme interactions and receptor binding, which are crucial for drug development .

Cholesterol Modulation

Recent studies have highlighted the role of picolinic acid derivatives in modulating low-density lipoprotein (LDL) receptor activity. Compounds similar to 4-(3-(Hydroxymethyl)phenyl)picolinic acid have been shown to induce LDL receptor expression, leading to reduced circulating cholesterol levels. This mechanism is significant for treating conditions such as hypercholesterolemia and cardiovascular diseases .

Material Science

In material science, derivatives of picolinic acid are utilized in the synthesis of specialty chemicals and functional materials. The unique chemical structure allows for modifications that enhance material properties, making them suitable for various industrial applications .

Case Study 1: Cholesterol Lowering Agents

A study published in 2020 demonstrated that certain picolinic acid derivatives could significantly lower cholesterol levels in animal models by enhancing LDL receptor activity. The research indicated that compounds similar to 4-(3-(Hydroxymethyl)phenyl)picolinic acid could serve as effective cholesterol-lowering agents, thus offering potential therapeutic benefits for patients with dyslipidemia .

Case Study 2: Coordination Chemistry

Another investigation focused on the coordination properties of picolinic acid derivatives with transition metals. The study found that these compounds could form stable complexes that exhibited unique catalytic properties, suggesting their utility in catalysis and other chemical processes .

Comparative Analysis of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Ligand formation for biological studies | Potential for drug development through enzyme interactions |

| Cholesterol Modulation | Induction of LDL receptor activity | Significant reduction in cholesterol levels in models |

| Material Science | Synthesis of specialty chemicals | Enhanced properties for industrial applications |

Wirkmechanismus

The mechanism of action of 4-(3-(Hydroxymethyl)phenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its potential antiviral and immunomodulatory activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic acid: A simpler derivative with a carboxyl group attached to the pyridine ring.

4-(Hydroxymethyl)picolinic acid: A related compound with a hydroxymethyl group directly attached to the picolinic acid moiety.

3-(4-Hydroxymethylphenyl)picolinic acid: Another derivative with a similar structure but different substitution pattern.

Uniqueness

4-(3-(Hydroxymethyl)phenyl)picolinic acid is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Biologische Aktivität

4-(3-(Hydroxymethyl)phenyl)picolinic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

4-(3-(Hydroxymethyl)phenyl)picolinic acid consists of a picolinic acid core with a hydroxymethyl-substituted phenyl group. This unique structure allows it to interact with various biological targets, influencing its activity.

Biological Activity Overview

The biological activities of 4-(3-(Hydroxymethyl)phenyl)picolinic acid can be categorized into several key areas:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against certain bacterial strains and fungi.

- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The biological activity of 4-(3-(Hydroxymethyl)phenyl)picolinic acid is thought to arise from its ability to interact with specific cellular pathways:

- Receptor Interaction : The compound may act on nicotinic acid receptors, influencing lipid metabolism and inflammatory responses.

- Metal Chelation : Similar to picolinic acid, it may function as a metal chelator, affecting the availability of essential metal ions for microbial growth and immune function.

Antimicrobial Activity

Research indicates that 4-(3-(Hydroxymethyl)phenyl)picolinic acid has demonstrated efficacy against various pathogens. For instance, it has shown enhanced antimicrobial action when combined with standard antibiotics, suggesting a potential role as an adjuvant in antimicrobial therapy.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antiviral Studies

In vitro studies have indicated that the compound may inhibit the replication of certain viruses. For example, it has been reported to reduce HIV replication in cultured cells at concentrations ranging from 1500–3000 µM.

| Virus | Concentration Range (µM) | Effect | Reference |

|---|---|---|---|

| HIV | 1500–3000 | Reduced viral replication | |

| Herpes Simplex Virus | 2000–4000 | Inhibition observed |

Anti-inflammatory Effects

The compound's ability to modulate macrophage activity has been documented, enhancing the production of pro-inflammatory cytokines in response to pathogens. This suggests a dual role in both promoting immune responses and potentially exacerbating inflammation under certain conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving mice infected with Staphylococcus aureus showed that treatment with 4-(3-(Hydroxymethyl)phenyl)picolinic acid significantly improved survival rates compared to untreated controls.

- Inflammation Model : In an experimental model of acute inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration, highlighting its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.